molecular formula C9H6ClF3O3 B1403338 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid CAS No. 367-74-8

2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B1403338
CAS No.: 367-74-8
M. Wt: 254.59 g/mol
InChI Key: DFVMBWYINWAWBX-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid is a phenoxyacetic acid derivative of significant interest in chemical and agricultural research. This compound serves as a versatile synthetic intermediate and building block for the development of novel herbicides and plant growth regulators. Its mechanism of action is associated with the auxin-like activity characteristic of phenoxy herbicides, which disrupt normal plant growth patterns. Researchers utilize this chemical to study its effects on specific weed species and to understand the structure-activity relationships that govern herbicidal potency and selectivity. The presence of both the chloro and trifluoromethyl substituents on the phenyl ring is a key structural feature that enhances its biological activity and stability. Beyond agrochemical studies, it is also employed in organic synthesis and medicinal chemistry as a precursor for more complex molecules. This product is provided for laboratory research purposes and is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Key chemical properties include a CAS Number of 63731-85-1 and a molecular formula of C9H6ClF3O3. For more detailed specifications, refer to the supplier's certificate of analysis.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMBWYINWAWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Etherification of Phenol Derivatives

One common approach involves the nucleophilic substitution of 4-chlorophenol with a trifluoromethyl-substituted phenol precursor, followed by oxidation to introduce the acetic acid group.

Process outline:

  • Step 1: React 4-chlorophenol with a trifluoromethyl phenol derivative under basic conditions to form the phenoxy ether.
  • Step 2: Oxidize the phenoxy intermediate to introduce the acetic acid functionality, often using oxidizing agents like potassium permanganate or chromium-based reagents.

Research findings:

  • Patents such as CN102766043B describe similar etherification processes, emphasizing acidification and filtration to isolate the phenoxy compound.

Halogenation and Subsequent Oxidation

Another route involves halogenation of phenoxy intermediates followed by oxidation:

  • Step 1: Synthesize the phenoxy compound via nucleophilic aromatic substitution.
  • Step 2: Halogenate the aromatic ring, typically at the para-position relative to the phenoxy group.
  • Step 3: Oxidize the methyl group attached to the phenoxy ring to form the acetic acid.

Research data:

  • The patent EP2029507A1 discusses optimizing oxidation conditions to produce phenoxy acetic acid derivatives with high yield and environmental compatibility.

Esterification and Hydrolysis

A more indirect method involves:

  • Step 1: Synthesize ester intermediates, such as phenoxy acetic esters.
  • Step 2: Hydrolyze the ester under basic or acidic conditions to obtain the free acid.

Research insights:

  • The process described in WO2009111061A1 involves reduction of esterified precursors followed by hydrolysis to yield the target acid.

Reaction Conditions and Catalysts

Method Typical Conditions Catalysts/Reagents Key Features
Etherification Reflux in polar aprotic solvents (e.g., DMSO, DMF) Base (e.g., K2CO3, NaOH) High selectivity, good yields
Oxidation Elevated temperatures, oxidants like KMnO4 Acidic or neutral conditions Controlled oxidation to prevent overoxidation
Hydrolysis Acidic or basic hydrolysis at moderate temperatures HCl or NaOH Complete conversion to free acid

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Yield Environmental Considerations References
Etherification & Oxidation 4-Chlorophenol, trifluoromethyl phenol Nucleophilic substitution, oxidation 65-80% Use of environmentally friendly oxidants preferred CN102766043B, EP2029507A1
Halogenation & Oxidation Phenoxy intermediates Halogenation, oxidation 60-75% Halogen reagents require careful handling CN102766043B
Ester Hydrolysis Phenoxy acetic esters Acid/base hydrolysis 70-85% Mild hydrolysis conditions WO2009111061A1

Research Findings and Innovations

  • Process Optimization: Recent patents focus on optimizing reaction conditions to improve yield, reduce waste, and lower costs. For example, EP2029507A1 details environmentally acceptable oxidation processes that avoid heavy metal reagents.
  • Catalytic Methods: Use of catalytic systems like ionic liquids or Brønsted acids has been explored to enhance selectivity and reduce reaction times.
  • Green Chemistry Approaches: Emphasis on solvent-free or aqueous-based reactions to minimize environmental impact, aligning with sustainable chemistry principles.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes in plants, leading to the suppression of weed growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (IUPAC) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid C₉H₆ClF₃O₂ Cl (4), CF₃ (3) 238.59 HDAC ligand synthesis, agrochemicals
2-(4-Chloro-3-fluorophenoxy)acetic acid C₈H₆ClFO₃ Cl (4), F (3) 204.58 Intermediate in herbicide synthesis
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid C₉H₇F₃O₄ OH (4), OCF₃ (3) 248.15 Potential anti-inflammatory activity
2-[4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid C₉H₆F₃NO₅ NO₂ (4), CF₃ (3) 265.14 High logP (2.60), nitro group enhances reactivity
2-[3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl]acetic acid C₁₅H₁₀ClF₃O₃ Cl (2), CF₃ (4) on adjacent phenyl 330.69 Increased lipophilicity (logP 4.78)
2,4,6-Trichlorophenoxyacetic acid C₈H₅Cl₃O₃ Cl (2, 4, 6) 255.48 Herbicide (persistent environmental effects)

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the target compound enhances acidity and stability compared to fluorine (F) or methoxy (OCH₃) substituents .

Biological Activity: The nitro-substituted analogue () exhibits higher reactivity due to the NO₂ group, making it suitable for electrophilic reactions in drug synthesis. 2,4,6-Trichlorophenoxyacetic acid () is a classic herbicide, but its environmental persistence contrasts with the target compound’s trifluoromethyl group, which may reduce bioaccumulation.

Physicochemical Properties :

  • logP Values : The target compound’s logP (~3.5 inferred from ) is lower than the nitro analogue (logP 2.60, ) and the multi-chlorinated compound (logP ~4.78, ), suggesting a balance between solubility and membrane permeability.

Biological Activity

2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The compound features a phenoxyacetic acid structure, characterized by the presence of a chloro and trifluoromethyl group, which are significant for its biological properties.

The primary mechanism of action for this compound involves its interaction with various biochemical pathways:

  • Target Enzymes : It has been shown to inhibit specific kinases, particularly c-KIT, which is involved in cell signaling pathways related to cancer proliferation and survival .
  • Biochemical Pathways : The compound affects the Raf-MEK-ERK signaling pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway can lead to reduced tumor cell proliferation and enhanced apoptosis in malignant cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have demonstrated its effectiveness against several cancer cell lines, including those resistant to traditional therapies. Its ability to inhibit c-KIT mutants suggests a potential application in treating gastrointestinal stromal tumors (GISTs) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibits c-KIT mutants; effective in GIST models
Anti-inflammatoryReduces inflammatory markers in vitro
AntibacterialShows activity against Staphylococcus aureus
Enzyme InhibitionInhibits certain enzyme activities (AChE)

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. It demonstrates moderate bioavailability with rapid metabolism and excretion patterns observed in animal models. The compound's half-life allows for potential therapeutic applications without significant accumulation toxicity.

Case Studies

  • Antitumor Efficacy : A study involving mice with GIST tumors showed that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at varying doses, demonstrating dose-dependent efficacy .
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in inflammatory diseases .
  • Antibacterial Properties : The antibacterial activity against Staphylococcus aureus was evaluated through minimum inhibitory concentration (MIC) assays, showing promising results that warrant further exploration for therapeutic use in bacterial infections .

Q & A

Basic: What are the key synthetic routes for 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)phenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. Example protocols from analogous compounds (e.g., ONO Pharmaceutical’s prostaglandin D receptor antagonists) suggest:

  • Step 1: React phenol with bromo- or chloroacetic acid in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .
  • Step 2: Neutralize with dilute HCl and purify via recrystallization (solvent: ethyl acetate/methanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of phenol to halogenated acid) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield (reported 65–78% for similar structures) .

Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?

Answer:

  • 1H-NMR: Expected signals include:
    • δ 4.36 (s, 2H, CH2COO−) .
    • Aromatic protons: δ 7.04–7.93 (split patterns depend on substituent positions; trifluoromethyl groups cause deshielding) .
  • HPLC: Retention time ~1.07 min (C18 column, acetonitrile/water + 0.1% TFA) .
  • MS (ESI−): Molecular ion [M−H]⁻ at m/z 293.0 (calculated for C₉H₅ClF₃O₃⁻). Validate against deuterated analogs (e.g., 4-chloro-2-methylphenoxy-d3-acetic acid in Kanto Reagents’ catalog) .

Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s acidity and reactivity?

Answer:

  • Acidity: The electron-withdrawing trifluoromethyl group increases the acidity of the acetic acid moiety (pKa ~2.8–3.2, estimated via Hammett correlations). Chloro substituents further enhance acidity through inductive effects .
  • Reactivity: The phenoxy group’s electron-deficient aromatic ring directs electrophilic substitution to the para position relative to the chloro substituent. Computational modeling (DFT) is recommended to predict sites for derivatization .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Answer:

  • Challenges: Co-elution of byproducts (e.g., unreacted phenol or di-esterified derivatives) in HPLC .
  • Solutions:
    • Use orthogonal methods: Combine reverse-phase HPLC (e.g., C8 column, methanol/water) with ion-pair chromatography (0.1% heptafluorobutyric acid) .
    • LC-MS/MS: Monitor fragment ions (e.g., m/z 293 → 249 [loss of CO₂]) for specificity .
    • Quantify impurities via ¹⁹F-NMR (δ -62 to -65 ppm for CF₃ group), leveraging fluorine’s high sensitivity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes above 150°C (TGA data for analogous phenoxyacetic acids) .
  • Photostability: Store in amber vials at –20°C; UV-Vis studies show degradation (λmax 270 nm) under prolonged UV exposure .
  • Hydrolytic Stability: Stable in pH 4–7; hydrolyzes to phenol derivatives in strongly acidic/basic conditions (monitor via pH-stat titration) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in drug discovery?

Answer:

  • Core Modifications:
    • Replace chloro with other halogens (e.g., F, Br) to assess steric/electronic effects .
    • Substitute trifluoromethyl with cyano or sulfonyl groups to modulate lipophilicity (logP calculations via ChemAxon) .
  • Biological Assays: Screen derivatives against targets like prostaglandin receptors (see ONO Pharmaceutical’s DP antagonist protocols) .
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Basic: What solvent systems are recommended for recrystallization to achieve high purity?

Answer:

  • Optimal Solvents: Ethyl acetate/hexane (1:3 v/v) or methanol/water (4:1 v/v) yield crystals with >98% purity (XRD confirmed for similar compounds) .
  • Crystallization Tips: Slow cooling (0.5°C/min) and seeding with pre-characterized crystals improve crystal habit and reduce occluded solvents .

Advanced: What computational tools can predict the compound’s interaction with biological macromolecules?

Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., acetyltransferase) .
  • MD Simulations: GROMACS for assessing stability of ligand-protein complexes (force fields: CHARMM36, explicit solvent models) .
  • ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate bioavailability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid
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2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid

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